molecular formula C6H8ClN3O2 B1459169 2,3-Diaminopyridine-4-carboxylic acid hydrochloride CAS No. 1423031-98-4

2,3-Diaminopyridine-4-carboxylic acid hydrochloride

Cat. No. B1459169
CAS RN: 1423031-98-4
M. Wt: 189.6 g/mol
InChI Key: LJKCENPYQKJXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diaminopyridine-4-carboxylic acid hydrochloride, also known as 2,3-DAP, is a powerful organic compound with a wide range of applications in the scientific research field. It is the hydrochloride salt of 2,3-diaminopyridine-4-carboxylic acid, a pyridine derivative that can be used as a reagent, catalyst, and ligand in various organic reactions. It has been used in the synthesis of various organic compounds and in the study of biochemical and physiological effects. In

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives and similar compounds, play a crucial role in biotechnological applications, particularly in the context of microbial fermentation processes. Research has shown that certain carboxylic acids can inhibit microbial growth at concentrations below the desired yield for industrial fermentation processes. Understanding these inhibitory effects is critical for designing more robust microbial strains for the production of biofuels and chemicals, thus highlighting the importance of carboxylic acid derivatives in biotechnological innovations (Jarboe et al., 2013).

Antifolate Compounds

The research around antifolate compounds, including those related to 2,3-diaminopyridine derivatives, provides significant insights into the design of pharmaceutical agents. These compounds inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway, which is targeted for the treatment of infections and cancer. The structural and functional analysis of these compounds contributes to the development of new drugs with enhanced efficacy and reduced toxicity (Schwalbe & Cody, 2006).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The separation and purification of carboxylic acids from aqueous streams are pivotal in industrial processes, especially in the context of bio-based chemical production. Advances in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids demonstrate the importance of understanding carboxylic acid chemistry for environmental and industrial applications. This research is crucial for optimizing the recovery processes of valuable carboxylic acids from dilute solutions, impacting the economic feasibility of bio-based chemical production (Sprakel & Schuur, 2019).

Biotechnological Routes Based on Lactic Acid Production

Lactic acid, a bio-renewable chemical, is used as a precursor for various industrial chemicals. Research into its production from biomass and subsequent conversion into other valuable chemicals highlights the broader applicability of carboxylic acid derivatives in green chemistry and biotechnological routes. This area of research underscores the potential of carboxylic acid derivatives, such as 2,3-Diaminopyridine-4-carboxylic acid hydrochloride, in contributing to sustainable chemical synthesis processes (Gao et al., 2011).

properties

IUPAC Name

2,3-diaminopyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2H,7H2,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKCENPYQKJXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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